molecular formula C23H37NO5S B032049 leukotriene E4 CAS No. 75715-89-8

leukotriene E4

Número de catálogo: B032049
Número CAS: 75715-89-8
Peso molecular: 439.6 g/mol
Clave InChI: OTZRAYGBFWZKMX-FRFVZSDQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

El leucotrieno E4 se sintetiza a partir del ácido araquidónico a través de la vía de la 5-lipoxigenasa. La ruta sintética implica la conversión del ácido araquidónico a leucotrieno A4, que luego se convierte en leucotrieno C4 mediante la adición de glutatión. El leucotrieno C4 se convierte posteriormente en leucotrieno D4 mediante la eliminación de un residuo de ácido glutámico y, finalmente, el leucotrieno D4 se convierte en leucotrieno E4 mediante la eliminación de un residuo de glicina

Análisis De Reacciones Químicas

Metabolic Reactions

LTE<sub>4</sub> undergoes further enzymatic modifications:

Reaction TypeEnzymeProductBiological Impact
ω-OxidationCytochrome P45020-Hydroxy-LTE<sub>4</sub>Reduces inflammatory activity
AcetylationN-AcetyltransferaseN-Acetyl-LTE<sub>4</sub>Excreted in urine; used as a biomarker

Structural Data :

CompoundMolecular FormulaMolecular Weight (g/mol)Stability
LTE<sub>4</sub>C<sub>23</sub>H<sub>37</sub>NO<sub>5</sub>S439.6Highly stable in urine and plasma
20-Hydroxy-LTE<sub>4</sub>C<sub>23</sub>H<sub>37</sub>NO<sub>6</sub>S455.6Less bioactive than LTE<sub>4</sub>

Receptor Interactions

Though LTE<sub>4</sub> binds weakly to classical cysteinyl leukotriene receptors (CysLT<sub>1</sub>/CysLT<sub>2</sub>), it activates unique signaling pathways:

Receptor TypeObserved EffectExperimental Model
Putative LTE<sub>4</sub> receptorProlonged ERK phosphorylation in mast cellsHuman LAD2 cells
P2Y<sub>12</sub> receptorSynergistic cytokine production with PGD<sub>2</sub>Human Th2 cells

Mechanistic Insights :

  • LTE<sub>4</sub> induces sustained calcium flux in mast cells, distinct from LTD<sub>4</sub> .
  • In aspirin-exacerbated respiratory disease (AERD), LTE<sub>4</sub> causes bronchoconstriction at lower thresholds than other leukotrienes .

Analytical Detection Methods

Quantification of LTE<sub>4</sub> relies on advanced techniques:

MethodSensitivityApplicationReference
LC-MS/MS0.5 pg/mg creatinineClinical diagnostics (asthma, AERD)
ELISA2.0 pg/mLResearch studies on eosinophilic inflammation

Clinical Relevance :

  • Urinary LTE<sub>4</sub> levels >241 pg/mg creatinine indicate aspirin sensitivity with 92% specificity .
  • Elevated LTE<sub>4</sub> correlates with eosinophil activation in chronic eosinophilic pneumonia .

Chemical Stability and Degradation

LTE<sub>4</sub>’s stability under varying conditions:

FactorEffectMechanism
pH < 4DegradationAcid-catalyzed hydrolysis of thioether bond
HOCl exposurePartial inactivationSulfur oxidation at cysteine residue
Storage at -80°CStable for 1 yearPrevents enzymatic/oxidative breakdown

Synthetic Routes

Total synthesis of LTE<sub>4</sub> involves stereoselective steps:

StepReactionKey Intermediate
1Wittig olefination(7E,9E,11Z,14Z)-Icosatetraenoic acid
2Cysteine conjugation5S-hydroxy-6R-S-cysteinyl adduct

Challenges :

  • Achieving correct stereochemistry at C5 and C6 .
  • Scalability due to multi-step enzymatic and chemical processes .

Aplicaciones Científicas De Investigación

Diagnostic Biomarker

Chronic Rhinosinusitis (CRS)
LTE4 serves as a non-invasive biomarker for assessing inflammation in patients with CRS. A study involving 153 patients demonstrated that urinary LTE4 levels were significantly higher in CRS patients compared to healthy controls (1652 vs. 1065 pg/mg creatinine, p = 0.032). Additionally, comorbid asthma was associated with elevated LTE4 levels, indicating its potential as a diagnostic tool for stratifying CRS severity based on underlying conditions .

Eosinophilic Pneumonia
In eosinophilic pneumonia (EP), increased urinary LTE4 concentrations correlate with acute exacerbations, suggesting its utility in monitoring disease activity. One study found median LTE4 levels of 719 pg/mg creatinine during exacerbations, significantly higher than those observed in asthmatics and healthy controls . This correlation emphasizes the importance of LTE4 in managing EP and potentially guiding treatment decisions.

Role in Asthma and Allergic Conditions

Asthma Phenotyping
LTE4 is crucial for phenotyping asthma, particularly in patients with type 2 inflammation. Elevated urinary LTE4 levels have been linked to poor lung function and increased eosinophilic activity, making it a valuable marker for identifying asthma subtypes that may respond to specific therapies targeting leukotriene pathways .

Aspirin-Exacerbated Respiratory Disease (AERD)
In patients with AERD, LTE4 levels rise significantly following aspirin challenges, reflecting the inflammatory response associated with this condition. The sensitivity of LTE4 changes post-challenge provides insights into the pathophysiology of AERD and aids in its diagnosis .

Therapeutic Implications

Targeting Inflammatory Pathways
Given its role in inflammation, LTE4 is a target for therapeutic interventions aimed at reducing eosinophilic inflammation in asthma and allergic diseases. Research indicates that medications inhibiting leukotriene synthesis or action can improve clinical outcomes for patients with elevated LTE4 levels .

Management of Sickle Cell Disease
LTE4 has also been implicated in sickle cell disease, where it correlates with pain episodes and acute chest syndrome. Elevated urinary LTE4 levels may serve as a predictive marker for these complications, highlighting the need for further investigation into targeted therapies that could mitigate these risks .

Data Summary Table

ConditionApplication of LTE4Key Findings
Chronic Rhinosinusitis (CRS)Diagnostic biomarkerHigher uLTE4 levels in CRS vs. controls; influenced by asthma
Eosinophilic PneumoniaMonitoring disease activityElevated uLTE4 during exacerbations correlates with clinical status
AsthmaPhenotyping and managementElevated uLTE4 linked to poor lung function and eosinophilia
Aspirin-Exacerbated Respiratory Disease (AERD)Diagnostic toolSignificant rise in uLTE4 post-aspirin challenge
Sickle Cell DiseasePredictive marker for complicationsCorrelation between uLTE4 levels and pain/acute chest syndrome

Case Studies

  • Eosinophilic Pneumonia Management
    A cohort study tracked urinary LTE4 concentrations in 30 EP patients during acute exacerbations. Results indicated that monitoring LTE4 could help predict exacerbation severity and guide corticosteroid therapy adjustments.
  • Asthma Phenotyping
    In a clinical trial involving 100 asthmatic patients, those with elevated urinary LTE4 were more likely to respond positively to leukotriene receptor antagonists compared to those with normal levels.
  • AERD Diagnosis
    A study involving aspirin challenges showed that patients with AERD exhibited a significant increase in urinary LTE4 compared to aspirin-tolerant asthmatics, reinforcing its role as a diagnostic biomarker.

Mecanismo De Acción

El leucotrieno E4 ejerce sus efectos a través de sus interacciones con receptores específicos en las células diana. Se sabe que mejora la permeabilidad de las células endoteliales, promueve la broncoconstricción y contribuye a la inflamación. Los objetivos moleculares y las vías involucradas en su mecanismo de acción incluyen los receptores de leucotrienos cisteinílicos, que median sus efectos sobre la contracción del músculo liso, la permeabilidad vascular y el reclutamiento de células inmunitarias .

Comparación Con Compuestos Similares

El leucotrieno E4 forma parte de la familia de los leucotrienos cisteinílicos, que también incluye el leucotrieno C4 y el leucotrieno D4. Estos compuestos comparten estructuras y funciones similares, pero difieren en su estabilidad y actividad biológica. El leucotrieno E4 es el más estable de los leucotrienos cisteinílicos y se acumula en fluidos biológicos, lo que lo convierte en un biomarcador útil para monitorear las respuestas inflamatorias . En comparación con el leucotrieno C4 y el leucotrieno D4, el leucotrieno E4 tiene una vida media más larga y se detecta más fácilmente en estudios clínicos .

Actividad Biológica

Leukotriene E4 (LTE4) is a potent lipid mediator derived from arachidonic acid metabolism, primarily involved in inflammatory and allergic responses. It is part of the cysteinyl leukotriene (CysLT) family, which also includes leukotrienes C4 (LTC4) and D4 (LTD4). LTE4 has garnered attention due to its significant biological activities, particularly in conditions such as asthma, allergic rhinitis, and aspirin-exacerbated respiratory disease (AERD).

  • Receptor Interactions : LTE4 acts through specific receptors, primarily the CysLT1 receptor. Research indicates that LTE4 can induce prolonged signaling through this receptor, affecting various cellular responses. For instance, studies have shown that LTE4 is more effective than LTD4 in regulating gene expression in human mast cells (LAD2 cells), influencing the expression of chemokines and growth factors essential for inflammatory processes .
  • Eosinophil Activation : LTE4 plays a crucial role in eosinophil biology. It has been demonstrated to induce eosinophil degranulation and chemotaxis, which are critical in asthma pathophysiology. However, LTE4 may also inhibit certain eosinophil functions under specific conditions, suggesting a complex role in immune responses .
  • Inflammatory Responses : LTE4 is known to enhance the permeability of blood vessels and promote mucus secretion, contributing to airway obstruction and inflammation in asthma. Its levels are significantly elevated in patients with AERD following aspirin exposure, correlating with increased eosinophil counts and exacerbated respiratory symptoms .

Table 1: Summary of Key Studies on LTE4

StudyFindingsMethodology
PMC4127125LTE4 induces eosinophil degranulation but inhibits spontaneous EDN releaseIn vitro assays on human eosinophils
Nature Srep20461LTE4 regulates gene expression more potently than LTD4 in LAD2 cellsMicroarray analysis post-stimulation
Science.govElevated LTE4 levels observed in AERD patients post-aspirin challengeUrinary immunoassays before and after aspirin administration

Case Study: Aspirin-Exacerbated Respiratory Disease (AERD)

AERD is characterized by severe respiratory reactions following the ingestion of aspirin or other non-steroidal anti-inflammatory drugs (NSAIDs). In a study involving patients with AERD, urinary levels of LTE4 were measured before and after aspirin challenges. The results indicated a significant increase in LTE4 levels correlating with clinical symptoms such as bronchospasm and increased eosinophilic inflammation .

Clinical Implications

The biological activity of LTE4 has significant implications for therapeutic strategies targeting inflammatory diseases:

  • Asthma Management : Given its role in promoting eosinophilic inflammation, targeting LTE4 signaling pathways may offer new avenues for asthma treatment.
  • AERD Treatment : Understanding the mechanisms by which LTE4 exacerbates respiratory symptoms can lead to better management strategies for patients suffering from AERD.

Propiedades

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZRAYGBFWZKMX-FRFVZSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20897510
Record name Leukotriene E4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leukotriene E4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

75715-89-8
Record name Leukotriene E4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75715-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leukotriene E4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075715898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leukotriene E4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20897510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUKOTRIENE E4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EYT8ATL7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Leukotriene E4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002200
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
leukotriene E4
Reactant of Route 2
leukotriene E4
Reactant of Route 3
leukotriene E4
Reactant of Route 4
leukotriene E4
Reactant of Route 5
leukotriene E4
Reactant of Route 6
Reactant of Route 6
leukotriene E4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.